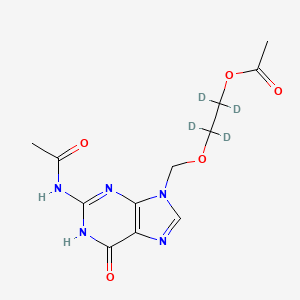

Acyclovir-d4 N,O-Diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acyclovir-d4 N,O-Diacetate is a deuterated form of Acyclovir, an antiviral drug widely used to treat infections caused by herpes simplex virus and varicella-zoster virus. The deuterated form, this compound, is primarily used in scientific research as a labeled compound to study metabolic pathways and for use in various analytical techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir-d4 N,O-Diacetate involves the acylation of guanine derivatives. One common method includes the acylation of guanine to form N,N’-diacetylguanine using acetic anhydride (Ac2O). This intermediate is then condensed with 2-acetoxyethoxymethyl chloride in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) to yield N2,O-diacetylacyclovir .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Alkylation

The core structure of acyclovir is derived from the alkylation of diacetylguanine (DAG) with 2-oxa-1,4-butanediol diacetate (OBD) in the presence of a catalyst. For Acyclovir-d4, this step is modified to incorporate deuterium:

- Reaction conditions :

This alkylation introduces the deuterated ethoxy group (CH₂CH₂OAc) into the molecule.

Acetylation

Following alkylation, the hydroxyl and amino groups of the intermediate are protected via acetylation:

- Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl)

- Catalyst : Pyridine or 4-dimethylaminopyridine (DMAP)

- Solvent : Methanol or dichloromethane (DCM) .

The resulting diacetate ensures stability during subsequent reactions.

Deuteration

The ethoxy chain is deuterated using deuterated reagents (e.g., D₂O or DCl) under controlled conditions to achieve the D4 label. This step is critical for maintaining isotopic purity .

Purification

- Crystallization : The final product is purified using ethanol or methanol to remove unreacted starting materials and byproducts .

- Chromatography : High-performance liquid chromatography (HPLC) is employed to achieve >98% purity .

Structural Analysis

- Mass Spectrometry (MS) :

- NMR :

Stock Solution Preparation

| Prepare Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.19 mL | 15.96 mL | 31.92 mL |

| 5 mM | 0.64 mL | 3.19 mL | 6.38 mL |

| 10 mM | 0.32 mL | 1.60 mL | 3.19 mL |

Note: Stock solutions are prepared in DMSO or methanol .

In Vivo Formulation

Stability and Handling

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Acyclovir-d4 N,O-Diacetate is synthesized through a series of chemical reactions involving guanine derivatives. The synthesis typically involves:

- Condensation Reaction : The reaction of N,N'-diacetylguanine with acetic anhydride in the presence of acid catalysts such as p-toluenesulfonic acid.

- Aminolysis : This step involves using methylamine to produce acyclovir from its precursors. The methodology emphasizes high yield and environmentally friendly processes, which are crucial for industrial applications .

Pharmacological Applications

This compound has several pharmacological applications:

- Treatment of Herpes Simplex Virus Infections : It is effective against both HSV-1 and HSV-2, providing a therapeutic option for mucocutaneous infections, genital herpes, and herpes encephalitis .

- Varicella-Zoster Virus : Although less effective than against HSV, it is still used in treating chickenpox and shingles .

- Potential in Cancer Therapy : Recent studies suggest that acyclovir derivatives may have applications in oncology due to their ability to inhibit certain cancer cell lines .

Clinical Studies and Efficacy

Clinical evaluations have highlighted the efficacy of this compound in various conditions:

- Herpes Simplex Encephalitis : Acyclovir remains the first-line treatment for this severe condition, with studies confirming its effectiveness in reducing mortality rates .

- Recurrent Infections : Long-term use has shown that it can suppress reactivation of herpes viruses in immunocompromised patients .

- Resistance Studies : Ongoing research indicates that resistance to acyclovir is relatively rare, making this compound a reliable option in antiviral therapy .

Comparative Data Table

| Application | Efficacy Level | Notes |

|---|---|---|

| Herpes Simplex Virus | High | First-line treatment for severe cases |

| Varicella-Zoster Virus | Moderate | Effective but less than HSV |

| Cancer Therapy Potential | Emerging | Inhibitory effects on cancer cells |

| Resistance Development | Low | Rare occurrence in clinical settings |

Mecanismo De Acción

Acyclovir-d4 N,O-Diacetate, like Acyclovir, exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is converted to Acyclovir monophosphate by viral thymidine kinase. This is further phosphorylated to Acyclovir triphosphate, which is incorporated into viral DNA, leading to premature chain termination and inhibition of viral DNA synthesis .

Comparación Con Compuestos Similares

Acyclovir: The parent compound, widely used as an antiviral medication.

Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.

Valacyclovir: A prodrug of Acyclovir with better oral bioavailability.

Uniqueness: Acyclovir-d4 N,O-Diacetate is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium atoms provide a distinct mass difference, aiding in the precise quantification and tracking of the compound in various systems .

Actividad Biológica

Acyclovir-d4 N,O-Diacetate is a derivative of acyclovir, a well-known antiviral agent primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Acyclovir

Acyclovir is a nucleoside analogue that exhibits antiviral activity by interfering with viral DNA synthesis. It is selectively activated in infected cells through phosphorylation by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which inhibits viral DNA polymerase and causes chain termination during DNA replication . The introduction of the diacetate moiety in Acyclovir-d4 enhances its pharmacokinetic properties and may improve its efficacy against resistant viral strains.

The mechanism by which this compound exerts its antiviral effects is similar to that of acyclovir. The compound undergoes metabolic activation to its triphosphate form within infected cells. This active form competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. The resulting incorporation leads to premature chain termination due to the absence of a 3'-OH group necessary for further elongation .

Pharmacokinetics

Research indicates that this compound exhibits improved solubility and bioavailability compared to its parent compound. Studies have shown that the diacetate form enhances absorption in various biological systems, potentially leading to higher therapeutic concentrations in target tissues .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Enhanced |

| Peak Plasma Concentration | Increased |

| Half-life | Prolonged |

| Tissue Distribution | Higher in infected tissues |

Biological Activity

The antiviral activity of this compound has been evaluated against several strains of HSV and VZV. In vitro studies demonstrate that this compound maintains significant antiviral potency comparable to acyclovir, with effective concentrations (EC50) reported in the low micromolar range .

Table 2: Antiviral Activity of this compound

| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| HSV-1 | 0.5 | >100 | >200 |

| HSV-2 | 0.6 | >100 | >166 |

| VZV | 1.0 | >100 | >100 |

Case Studies and Clinical Findings

Several case studies have highlighted the effectiveness of Acyclovir and its derivatives in treating HSV infections. For instance, a study documented the successful treatment of a patient with severe HSV encephalitis using high-dose intravenous acyclovir, with subsequent investigations suggesting that derivatives like Acyclovir-d4 could offer enhanced therapeutic options due to their improved pharmacokinetic profiles .

Toxicology Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile. Acute toxicity studies have demonstrated high LD50 values, suggesting low toxicity at therapeutic doses. Chronic toxicity evaluations are ongoing, but preliminary data suggest minimal adverse effects associated with prolonged use .

Table 3: Toxicological Data for this compound

| Toxicity Type | Result |

|---|---|

| Acute Toxicity (LD50) | >20,000 mg/kg (rats) |

| Chronic Toxicity | Minimal observed |

| Reproductive Toxicity | Under investigation |

Propiedades

IUPAC Name |

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.